molecular formula C8H11Cl B8203349 3-Chlorobicyclo[3.2.1]oct-2-ene

3-Chlorobicyclo[3.2.1]oct-2-ene

Cat. No.: B8203349
M. Wt: 142.62 g/mol
InChI Key: XLVAWKKCOIWHBT-NKWVEPMBSA-N
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Description

3-Chlorobicyclo[3.2.1]oct-2-ene is a bicyclic organic compound characterized by a seven-membered bicyclic framework with a chlorine substituent at the 3-position. Its molecular formula is C₈H₁₁Cl, with a molecular weight of 142.63 g/mol (CAS: 35242-17-2) . The compound exists as a mixture of endo and exo isomers, which influences its reactivity and physical properties. Structurally, the bicyclo[3.2.1]octene system introduces significant ring strain compared to smaller bicyclic systems (e.g., bicyclo[2.2.2]octene), affecting its stability and synthetic utility .

Key applications include its use as an intermediate in pharmaceuticals and agrochemicals, though its primary role is in academic research for studying bicyclic reactivity patterns . Safety data (GHS classification) indicate standard handling precautions for halogenated hydrocarbons, including adequate ventilation and avoidance of direct contact .

Properties

IUPAC Name

(1S,5R)-3-chlorobicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl/c9-8-4-6-1-2-7(3-6)5-8/h4,6-7H,1-3,5H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVAWKKCOIWHBT-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956680
Record name 3-Chlorobicyclo[3.2.1]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35242-17-2
Record name 3-Chlorobicyclo[3.2.1]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobicyclo[3.2.1]oct-2-ene typically involves the chlorination of bicyclo[3.2.1]oct-2-ene. One common method is the addition of chlorine to the double bond of bicyclo[3.2.1]oct-2-ene under controlled conditions. This reaction can be carried out using chlorine gas in the presence of a solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[3.2.1]octane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

    Substitution Reactions: Products include various substituted bicyclo[3.2.1]oct-2-ene derivatives.

    Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.

    Reduction Reactions: Products include bicyclo[3.2.1]octane derivatives.

Scientific Research Applications

3-Chlorobicyclo[3.2.1]oct-2-ene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with unique properties.

    Catalysis: The compound can be used as a ligand in catalytic reactions to enhance selectivity and efficiency.

Mechanism of Action

The mechanism of action of 3-Chlorobicyclo[3.2.1]oct-2-ene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atom and the bicyclic structure play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

3-Iodobicyclo[3.2.1]oct-2-ene (CAS: 49826-43-9)

  • Molecular Formula : C₈H₁₁I
  • Molecular Weight : 234.08 g/mol .
  • Comparison: The iodine atom’s larger size and polarizability reduce volatility compared to the chloro derivative. Higher bond dissociation energy (C–I vs. C–Cl) makes the iodo compound less reactive in nucleophilic substitutions. Limited synthetic utility due to challenges in handling iodine-containing intermediates .

3-Chlorobicyclo[3.2.1]oct-3-en-2-one (CAS: 51145-45-0)

  • Molecular Formula : C₈H₉ClO
  • Molecular Weight : 156.61 g/mol .
  • Comparison :
    • The ketone group introduces electrophilic character, enabling reactions like aldol condensations, absent in the parent chloro compound.
    • Increased polarity enhances solubility in polar solvents (e.g., acetone or DMSO).
    • Ring strain is partially alleviated by conjugation with the carbonyl group .

Oxygen- and Nitrogen-Containing Analogues

7,8-Dioxabicyclo[3.2.1]oct-2-ene

  • Key Features :
    • Oxygen bridges at positions 7 and 8 reduce ring strain and increase thermal stability.
    • Found in natural products (e.g., Citrus aurantium peels) with applications in flavor and fragrance industries .
  • Comparison :
    • Higher boiling point and lower volatility than 3-chlorobicyclo[3.2.1]oct-2-ene due to hydrogen bonding .

8-Azabicyclo[3.2.1]oct-2-ene Derivatives

  • Example: 3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride (CAS: 36769-06-9). Molecular Formula: C₁₃H₁₆ClN Applications: Monoamine neurotransmitter reuptake inhibitors, highlighting pharmaceutical relevance .
  • Comparison :
    • Nitrogen incorporation enhances basicity and enables salt formation (e.g., hydrochlorides) for improved bioavailability.
    • The phenyl group introduces steric hindrance, altering regioselectivity in reactions .

Hydrocarbon Analogues

3-Methyl-4-methylene-bicyclo[3.2.1]oct-2-ene (CAS: 49826-53-1)

  • Molecular Formula : C₁₀H₁₄
  • Comparison :
    • The methyl and methylene groups increase hydrophobicity, making it suitable for polymer precursors.
    • Lacks halogen reactivity, limiting utility in cross-coupling reactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature(s)
This compound 35242-17-2 C₈H₁₁Cl 142.63 Endo/exo isomer mixture
3-Iodobicyclo[3.2.1]oct-2-ene 49826-43-9 C₈H₁₁I 234.08 Low volatility, high stability
7,8-Dioxabicyclo[3.2.1]oct-2-ene - C₇H₁₀O₂ 126.15 Natural product isolate
8-Azabicyclo[3.2.1]oct-2-ene (example) 36769-06-9 C₁₃H₁₆ClN 221.73 Pharmaceutical applications

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